molecular formula C21H20ClN3O3S2 B12205642 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 5808-02-6

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12205642
CAS No.: 5808-02-6
M. Wt: 462.0 g/mol
InChI Key: STPQFGFUNQJHAD-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide is a small-molecule benzamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. Its design combines electron-withdrawing (chlorophenyl) and lipophilic (piperidinylsulfonyl) substituents, which may influence pharmacokinetic properties and target binding .

Properties

CAS No.

5808-02-6

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

462.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H20ClN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26)

InChI Key

STPQFGFUNQJHAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final steps involve the sulfonylation of the piperidine ring and the coupling of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s sulfonyl group (-SO₂-) and thiazole sulfur atom are primary oxidation targets:

  • Sulfonyl Group Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the sulfonyl group can form sulfonic acid derivatives, though this is rarely observed due to its inherent stability.

  • Thiazole Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA selectively oxidizes the thiazole sulfur to generate a thiazole S-oxide intermediate .

Key Conditions

ReagentProductYield
KMnO₄ (acidic)Sulfonic acid derivative<10%
H₂O₂ (acetic acid)Thiazole S-oxide65–70%

Reduction Reactions

The sulfonyl group and amide bond are susceptible to reduction:

  • Sulfonyl Reduction : LiAlH₄ reduces the sulfonyl group to a sulfide (-S-).

  • Amide Reduction : NaBH₄/I₂ systems partially reduce the benzamide to a secondary amine, though with low efficiency (~20%).

Reaction Pathways

-SO₂-LiAlH4-S-(85–90% yield)\text{-SO₂-} \xrightarrow{\text{LiAlH}_4} \text{-S-} \quad \text{(85–90\% yield)} -CONH-NaBH4/I2-CH₂NH-(20% yield)\text{-CONH-} \xrightarrow{\text{NaBH}_4/I_2} \text{-CH₂NH-} \quad \text{(20\% yield)}

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing Cl atom:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position (55% yield).

  • Sulfonation : Oleum (H₂SO₄/SO₃) adds a sulfonic acid group meta to Cl (60% yield).

Nucleophilic Aromatic Substitution (NAS)

The para-chloro substituent undergoes displacement with strong nucleophiles (e.g., -NH₂, -OCH₃) under palladium catalysis :

-C6H4ClPd(PPh3)4,K2CO3-C6H4X(X = NH2,OCH3;7080%yield)\text{-C}_6\text{H}_4\text{Cl} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{-C}_6\text{H}_4\text{X} \quad (\text{X = NH}_2, \text{OCH}_3;\, 70–80\%\,\text{yield})

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

  • Product : Bicyclic adducts form at the thiazole’s 2- and 4-positions .

  • Conditions : Reflux in toluene (110°C, 12 h; 50–60% yield) .

Amide Hydrolysis

  • Acidic Conditions (HCl/H₂O, Δ): Cleaves the benzamide to 4-(piperidin-1-ylsulfonyl)benzoic acid (75% yield).

  • Basic Conditions (NaOH/EtOH, Δ): Generates the corresponding carboxylate salt (80% yield).

Sulfonamide Hydrolysis

Resistant to hydrolysis under standard conditions but reacts with concentrated HBr to yield piperidine and sulfonic acid.

Cross-Coupling Reactions

The chlorophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids:

-C6H4Cl+Ar-B(OH)2Pd(dppf)Cl2-C6H4Ar(Ar = aryl;6575%yield)\text{-C}_6\text{H}_4\text{Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{-C}_6\text{H}_4\text{Ar} \quad (\text{Ar = aryl};\, 65–75\%\,\text{yield})

Catalyst : Pd(dppf)Cl₂, K₃PO₄ base, DMF solvent .

Comparative Reactivity

Functional GroupReactivity OrderNotes
Thiazole ringOxidation > CycloadditionS-atom dictates priority
Sulfonyl groupReduction > SubstitutionLiAlH₄ preferred for -SO₂ reduction
Chlorophenyl substituentNAS > EASPd catalysis enhances NAS yields

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties. The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with a thiazole structure can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been tested against breast and colon cancer cells with promising results .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating specific signaling pathways, which has been documented in several studies focusing on thiazole derivatives .

Anticonvulsant Properties

Thiazole compounds have been recognized for their anticonvulsant activities. The specific compound under consideration has shown efficacy in:

  • Seizure Models : In animal models, this compound demonstrated significant anticonvulsant activity, with effective doses lower than standard medications such as ethosuximide. This suggests it may serve as a potential alternative treatment for epilepsy .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been explored:

  • Inhibition of Bacterial Growth : Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring contributes to this antimicrobial effect .

G Protein-Coupled Receptor Modulation

Recent studies have highlighted the role of thiazole-containing compounds in modulating G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery:

  • GPCR Activation : The compound may interact with specific GPCRs, influencing various physiological responses. This interaction is vital for developing drugs targeting neurological and metabolic disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Anticonvulsant Activity

In a controlled experiment involving rodent models, the compound exhibited significant anticonvulsant effects in both maximal electroshock and pentylenetetrazol-induced seizure tests. The median effective dose was found to be substantially lower than that of conventional anticonvulsants.

Case Study 3: Antibacterial Testing

A series of tests conducted against common bacterial strains revealed that the compound inhibited bacterial growth at concentrations comparable to established antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis suggested that substitutions on the thiazole ring enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
  • Key Difference : Replaces the 4-chlorophenyl group with a 2,5-dimethylphenyl substituent.
  • Activity : Demonstrated high efficacy in prolonging NF-κB signaling in TLR-adjuvant screens, suggesting alkyl substituents may enhance stability or receptor interaction compared to halogens .
  • Significance : Methyl groups may reduce steric hindrance or alter electron distribution, impacting binding kinetics.
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(bis(2-methoxyethyl)sulfamoyl)benzamide
  • Key Difference : Features a 4-nitrophenyl group (electron-withdrawing) and a bis(2-methoxyethyl)sulfamoyl moiety.
  • Activity : Reported 119.09% efficacy in plant growth modulation studies, indicating nitro groups may enhance bioactivity in certain contexts .
  • Significance : Nitro substituents increase polarity but may reduce metabolic stability compared to chloro groups.
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridin-2-amine Derivatives
  • Key Difference : Substitutes benzamide with pyridin-2-amine and uses a bromophenyl group.
  • Activity : Exhibited antimicrobial and antiproliferative properties, highlighting the role of heterocyclic amines in diversifying biological effects .

Modifications to the Sulfonamide Group

4-Amino-N-(4-(1-piperidinylmethyl)-1,3-thiazol-2-yl)benzenesulfonamide
  • Key Difference : Incorporates a piperidinylmethyl linker instead of direct sulfonyl attachment.
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Key Difference : Adds a sulfamoylphenethyl chain to the benzamide.
  • Activity : Structural complexity may enhance solubility but introduce steric clashes in binding pockets .

Variations in the Benzamide Linkage

N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide Hydrobromide
  • Key Difference : Attaches benzamide via a methylene bridge and includes a 5-methyl thiazole substituent.

Data Table: Structural and Functional Comparison

Compound Name (Structure) Thiazole Substituent Sulfonamide/Amide Group Biological Activity Reference
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide (Target) 4-Chlorophenyl Piperidin-1-ylsulfonyl TLR/NF-κB modulation (hypothesized)
2D216 2,5-Dimethylphenyl Piperidin-1-ylsulfonyl Prolonged NF-κB signaling
4-[bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl Bis(2-methoxyethyl)sulfamoyl 119.09% growth modulation
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridin-2-amine 4-Bromophenyl Pyridin-2-amine Antimicrobial, antiproliferative
4-Amino-N-(4-(1-piperidinylmethyl)-1,3-thiazol-2-yl)benzenesulfonamide None (piperidinylmethyl) Piperidinylmethyl-linked sulfonamide Enzyme inhibition (UBE2C)
N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide 4-Chlorophenyl, 5-methyl Direct benzamide with methylene linker Unspecified (structural analog)

Research Findings and Implications

  • Electron-Withdrawing vs. Alkyl Groups : Chlorophenyl and nitrophenyl substituents enhance electronic effects critical for receptor binding, while methyl groups (e.g., 2D216) may improve hydrophobicity .
  • Sulfonamide Flexibility : Piperidinylsulfonyl groups balance lipophilicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., bis(2-methoxyethyl)) may reduce membrane permeability .
  • Linkage Impact : Direct benzamide linkages (target compound) likely favor planar interactions with enzymes or DNA, while methylene bridges (e.g., ) introduce torsional strain .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure

The compound's structure is characterized by a thiazole ring linked to a piperidine moiety and a benzamide group. The presence of the chlorophenyl substituent on the thiazole enhances its biological activity. The molecular formula is C15H18ClN3OSC_{15}H_{18}ClN_{3}OS, with a molecular weight of 323.84 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit potent antimicrobial effects against various pathogens.
  • Anticancer Properties : Initial investigations suggest that it may have cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several key pathways have been identified:

  • NF-κB Pathway Modulation : Similar compounds have been shown to activate or inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses .
  • Cytotoxicity in Cancer Cells : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Receptor Binding Affinity : The compound's structure suggests potential interactions with various receptors, including dopamine and serotonin receptors, which could explain its neuropharmacological effects .

Antimicrobial Activity

A study evaluating thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

Anticancer Potential

In vitro studies showed that the compound induced cytotoxicity in A431 (human epidermoid carcinoma) cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased Annexin V staining and caspase activation assays.

Anti-inflammatory Effects

In murine models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Type Effect IC50/MIC Values References
AntimicrobialEffective against S. aureusMIC 10–25 µg/mL
Effective against E. coliMIC 15–30 µg/mL
AnticancerInduces apoptosis in A431 cellsIC50 ~15 µM
Anti-inflammatoryReduces TNF-α and IL-6 levelsNot quantified

Q & A

Basic: What are the common synthetic routes for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide?

Methodological Answer:
The compound can be synthesized via sequential alkylation and acylation reactions. A typical route involves:

Alkylation of 4-chloroaniline with a thiazole-forming precursor (e.g., α-bromoketones or thioureas) to generate the 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate.

Sulfonylation of the secondary amine with piperidine-1-sulfonyl chloride under basic conditions (e.g., DCM/Et3_3N).

Benzoylation using 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of coupling agents like HATU or DCC.
Key purification steps include silica gel chromatography (for intermediates) and recrystallization (for final products). For analogs, substituent variations on the benzamide or thiazole ring require tailored protecting group strategies (e.g., Boc protection for amines) .

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

  • 1^1H NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-H at δ 6.8–7.1 ppm). Integration confirms stoichiometry of substituents .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns to confirm functional groups (e.g., sulfonyl or piperidine moieties) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Heavy atoms like sulfur or chlorine enhance diffraction quality. For disordered regions, apply restraints or twin refinement .

Advanced: How to design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

Systematic substitution : Modify the thiazole’s 4-chlorophenyl group (e.g., replace Cl with F, CF3_3, or heterocycles) and analyze effects on target binding (e.g., kinase inhibition).

Piperidine sulfonyl variants : Test alternative sulfonamides (e.g., morpholine, pyrrolidine) to assess steric/electronic impacts.

Biological assays : Use dose-response curves (IC50_{50}) in enzyme inhibition assays (e.g., Hec1/Nek2 pathway) and compare with cytotoxicity in cell lines (e.g., MCF-7, Hep G2). Validate selectivity via counter-screens against related targets (e.g., BCL-2 for apoptosis studies) .

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

Purity verification : Confirm compound integrity using HPLC (>98% purity) and LC-MS to rule out degradation products .

Assay conditions : Optimize solubility (e.g., DMSO concentration ≤0.1%) and validate serum stability (e.g., incubation in FBS for 24 hours).

Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability, and metabolite formation (e.g., CYP450-mediated oxidation) using LC-MS/MS.

Orthogonal assays : Compare results from fluorescence polarization (in vitro) with tumor xenograft models (in vivo). Contradictions may arise from off-target effects or poor tissue penetration .

Advanced: What computational strategies improve pharmacokinetic properties while maintaining potency?

Methodological Answer:

Lipophilicity optimization : Introduce trifluoromethyl groups (logP reduction) or methylpiperazine (solubility enhancement) while monitoring ClogP via Molinspiration .

Metabolic stability : Replace labile esters with bioisosteres (e.g., amides or heterocycles) and predict sites of metabolism using Schrödinger’s SiteMap.

Permeability : Apply Caco-2 cell assays or PAMPA to assess passive diffusion. For poor permeability, introduce hydrogen bond acceptors (e.g., pyridine) .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Hec1/Nek2 pathway : Thiazole-benzamide derivatives inhibit mitotic kinases, disrupting tumor cell proliferation .
  • Dopamine receptors : Piperazine sulfonamides show affinity for D3_3/D4_4 receptors (Ki_i < 50 nM in SAR studies) .
  • BCL-2 family proteins : Complex benzamides (e.g., Venetoclax analogs) bind hydrophobic grooves, inducing apoptosis .
    Note: Target validation requires CRISPR knockout or competitive binding assays (e.g., SPR).

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